molecular formula C14H17FN2O3 B8366363 (E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE

(E)-1-ACETYL-ALPHA-(5-FLUORO-2-HYDROXYPHENYL)-N-HYDROXY-4-PIPERIDINEMETHANIMINE

Cat. No. B8366363
M. Wt: 280.29 g/mol
InChI Key: VTKDVMLLKOMPKX-UHFFFAOYSA-N
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Patent
US04469869

Procedure details

A mixture of 12.7 g of 1-acetyl-4-(5-fluoro-2-hydroxybenzoyl)piperidine, 6.6 g of hydroxylamine hydrochloride, 11.0 g of ammonium acetate and 200 ml of ethanol-ether was heated under reflux for 10 hrs. After cooling, most of the ethanol was removed under reduced pressure. The resultant suspension was diluted with water and extracted with dichloromethane. The dichloromethane was evaporated in vacuo to given an oil. The oil was dissolved in ethyl acetate and cyclohexane was added to precipitate a solid. The solid was recrystallized from ethyl acetate to give 8.8 g (65.4%) of product, mp, 181°-183°. The chromatogram showed 2 spots.
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
ethanol-ether
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
65.4%

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=O)[C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=2[OH:18])[CH2:6][CH2:5]1)(=[O:3])[CH3:2].Cl.[NH2:21][OH:22].C([O-])(=O)C.[NH4+]>C(O)C>[C:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10](=[N:21][OH:22])[C:11]2[CH:16]=[C:15]([F:17])[CH:14]=[CH:13][C:12]=2[OH:18])[CH2:6][CH2:5]1)(=[O:3])[CH3:2] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
12.7 g
Type
reactant
Smiles
C(C)(=O)N1CCC(CC1)C(C1=C(C=CC(=C1)F)O)=O
Name
Quantity
6.6 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
11 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
ethanol-ether
Quantity
200 mL
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 10 hrs
Duration
10 h
CUSTOM
Type
CUSTOM
Details
was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The resultant suspension was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
CUSTOM
Type
CUSTOM
Details
The dichloromethane was evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in ethyl acetate
ADDITION
Type
ADDITION
Details
cyclohexane was added
CUSTOM
Type
CUSTOM
Details
to precipitate a solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CCC(CC1)C(C1=C(C=CC(=C1)F)O)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 8.8 g
YIELD: PERCENTYIELD 65.4%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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